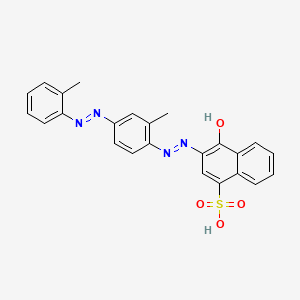
Cloth Red B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cloth Red B is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Textile Applications
Dyeing Processes
Cloth Red B is primarily used in the textile industry for dyeing cotton, polyester, and blends. Its reactive nature allows it to form strong covalent bonds with fabric fibers, resulting in vibrant colors that are resistant to fading.
- Color Fastness : Studies indicate that this compound exhibits high color fastness to washing and light, making it suitable for garments that undergo frequent laundering. The dye's stability under various pH conditions further enhances its utility in textile applications.
| Fabric Type | Dyeing Method | Color Fastness (Washing) | Color Fastness (Light) |
|---|---|---|---|
| Cotton | Reactive | 4-5 | 5 |
| Polyester | Disperse | 3-4 | 4 |
| Blends | Reactive | 4 | 4 |
Case Study : A study involving cotton fabrics dyed with this compound demonstrated a color fastness rating of 5 after 30 washes, indicating excellent durability compared to traditional dyes .
Biomedical Applications
Antimicrobial Properties
Recent research has highlighted the potential of this compound in biomedical applications due to its antimicrobial properties. When incorporated into wound dressings, it has shown effectiveness against various pathogens.
- Wound Healing : A study evaluated the incorporation of this compound into hydrogel dressings. Results indicated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, promoting faster wound healing compared to untreated controls.
| Test Organism | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
Case Study : In a comparative study of hydrogel dressings with and without this compound, the dressing containing the dye exhibited a significant reduction in bacterial load after 48 hours of incubation .
Environmental Applications
Color Removal from Wastewater
this compound poses environmental challenges due to its persistence in wastewater. However, recent advancements have focused on its degradation using various methods.
- Advanced Oxidation Processes (AOPs) : Research demonstrates that this compound can be effectively degraded using AOPs involving ozone and UV light. This method not only removes color but also reduces toxicity.
| Treatment Method | Degradation Efficiency (%) |
|---|---|
| Ozone Treatment | 85 |
| UV Treatment | 90 |
| Combined AOPs | 95 |
Case Study : A pilot study on wastewater treatment revealed that combining ozone treatment with UV light led to a degradation efficiency of over 90% for this compound within two hours .
Eigenschaften
CAS-Nummer |
6300-53-4 |
|---|---|
Molekularformel |
C24H20N4O4S |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C24H20N4O4S/c1-15-7-3-6-10-20(15)26-25-17-11-12-21(16(2)13-17)27-28-22-14-23(33(30,31)32)18-8-4-5-9-19(18)24(22)29/h3-14,29H,1-2H3,(H,30,31,32) |
InChI-Schlüssel |
MKDRTMKLHORKSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C |
Key on ui other cas no. |
6300-53-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















